molecular formula C10H17N3O B7516778 1-methyl-N-(2-methylbutan-2-yl)pyrazole-4-carboxamide

1-methyl-N-(2-methylbutan-2-yl)pyrazole-4-carboxamide

Cat. No. B7516778
M. Wt: 195.26 g/mol
InChI Key: PUOYBWWYDKNVIE-UHFFFAOYSA-N
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Description

1-methyl-N-(2-methylbutan-2-yl)pyrazole-4-carboxamide, also known as A-796260, is a selective antagonist of the transient receptor potential vanilloid subtype 1 (TRPV1) ion channel. This compound has been extensively studied for its potential therapeutic applications in pain management and inflammation.

Scientific Research Applications

1-methyl-N-(2-methylbutan-2-yl)pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications in pain management and inflammation. The TRPV1 ion channel is known to play a crucial role in the perception of pain and inflammation. 1-methyl-N-(2-methylbutan-2-yl)pyrazole-4-carboxamide, being a selective antagonist of TRPV1, has been found to be effective in reducing pain and inflammation in various animal models. It has also been studied for its potential use in treating neuropathic pain, osteoarthritis, and other chronic pain conditions.

Mechanism of Action

1-methyl-N-(2-methylbutan-2-yl)pyrazole-4-carboxamide acts as a selective antagonist of the TRPV1 ion channel. TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acid. Activation of TRPV1 leads to the influx of calcium ions, which triggers the release of neurotransmitters that signal pain and inflammation. 1-methyl-N-(2-methylbutan-2-yl)pyrazole-4-carboxamide blocks the activation of TRPV1 by binding to a specific site on the channel, thereby preventing the influx of calcium ions and reducing the release of neurotransmitters.
Biochemical and Physiological Effects
1-methyl-N-(2-methylbutan-2-yl)pyrazole-4-carboxamide has been found to have significant biochemical and physiological effects in animal models. In a study conducted on rats, 1-methyl-N-(2-methylbutan-2-yl)pyrazole-4-carboxamide was found to reduce thermal hyperalgesia and mechanical allodynia, which are indicators of pain and inflammation. It has also been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models of inflammation. These findings suggest that 1-methyl-N-(2-methylbutan-2-yl)pyrazole-4-carboxamide has potent anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-methyl-N-(2-methylbutan-2-yl)pyrazole-4-carboxamide is its selectivity for TRPV1. This makes it a useful tool for studying the role of TRPV1 in pain and inflammation. However, one of the limitations of 1-methyl-N-(2-methylbutan-2-yl)pyrazole-4-carboxamide is its poor solubility in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which can limit its effectiveness in chronic pain conditions.

Future Directions

There are several future directions for the study of 1-methyl-N-(2-methylbutan-2-yl)pyrazole-4-carboxamide. One area of research is the development of more potent and selective TRPV1 antagonists. Another area of research is the investigation of the potential use of 1-methyl-N-(2-methylbutan-2-yl)pyrazole-4-carboxamide in combination with other analgesic and anti-inflammatory agents. Additionally, the role of TRPV1 in other physiological processes, such as thermoregulation and metabolism, warrants further investigation.
Conclusion
In conclusion, 1-methyl-N-(2-methylbutan-2-yl)pyrazole-4-carboxamide is a selective antagonist of the TRPV1 ion channel that has shown promise in the treatment of pain and inflammation. Its mechanism of action involves blocking the influx of calcium ions and reducing the release of neurotransmitters. 1-methyl-N-(2-methylbutan-2-yl)pyrazole-4-carboxamide has significant biochemical and physiological effects in animal models, and its selectivity for TRPV1 makes it a useful tool for studying the role of TRPV1 in pain and inflammation. However, its poor solubility and short half-life limit its effectiveness in chronic pain conditions. Further research is needed to develop more potent and selective TRPV1 antagonists and investigate the potential use of 1-methyl-N-(2-methylbutan-2-yl)pyrazole-4-carboxamide in combination with other agents.

Synthesis Methods

The synthesis of 1-methyl-N-(2-methylbutan-2-yl)pyrazole-4-carboxamide involves a multistep process starting from commercially available starting materials. The first step involves the condensation of 2-methyl-2-butanol with ethyl acetoacetate to form 2-methyl-2-butylacetoacetate. This intermediate is then converted into the pyrazole ring system via a cyclization reaction with hydrazine hydrate. Finally, the carboxamide group is introduced through a reaction with chloroacetyl chloride. The resulting product is then purified through column chromatography to obtain pure 1-methyl-N-(2-methylbutan-2-yl)pyrazole-4-carboxamide.

properties

IUPAC Name

1-methyl-N-(2-methylbutan-2-yl)pyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-5-10(2,3)12-9(14)8-6-11-13(4)7-8/h6-7H,5H2,1-4H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOYBWWYDKNVIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NC(=O)C1=CN(N=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-N-(2-methylbutan-2-yl)pyrazole-4-carboxamide

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